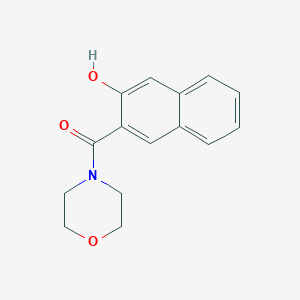

3-(Morpholin-4-ylcarbonyl)-2-naphthol

Beschreibung

Contextualization within Naphthol and Amide Chemical Space

3-(Morpholin-4-ylcarbonyl)-2-naphthol, also known as (3-hydroxynaphthalen-2-yl)-morpholin-4-ylmethanone, is a distinct organic molecule that belongs to the class of naphthalenecarboxamides. This classification arises from its core structure, which features a naphthalene (B1677914) ring system substituted with both a hydroxyl (-OH) group and a carboxamide group. Specifically, it is a derivative of 3-hydroxy-2-naphthoic acid, where the carboxylic acid has been converted into an amide via a linkage with a morpholine (B109124) ring.

The naphthol moiety provides an electron-rich aromatic framework, a feature that makes it a valuable precursor in various organic transformations. nih.gov The amide bond is one of the most fundamental functional groups in organic chemistry and medicinal chemistry, forming the backbone of peptides and proteins and being present in a vast number of pharmaceutical drugs. researchgate.net The combination of these two groups in one molecule positions this compound within a chemical space known for diverse applications, including the synthesis of dyes, pigments, and biologically active compounds. google.comnih.gov

Significance of the 2-Naphthol (B1666908) and Morpholine Moiety in Chemical Science

The two primary structural components of the molecule, 2-naphthol and morpholine, are individually of great importance in chemical science.

2-Naphthol , or β-naphthol, is a widely used intermediate in the synthesis of dyes and other organic compounds. nih.gov Its electron-rich aromatic system with multiple reactive sites makes it a versatile starting material for constructing diverse heterocyclic frameworks, many of which exhibit potent biological properties. nih.gov The hydroxyl group on the naphthalene ring influences its reactivity and provides a site for further functionalization.

Morpholine is a saturated heterocycle that is considered a "privileged scaffold" in medicinal chemistry. researchgate.net Its inclusion in drug candidates is often associated with improved physicochemical properties, such as increased water solubility and metabolic stability. The morpholine ring is a versatile and readily accessible building block in synthesis and can be found in numerous approved drugs, including antibiotics and anticancer agents. researchgate.net

The conjugation of the 2-naphthol scaffold with a morpholine-containing amide group suggests a molecule designed to merge the chemical reactivity of the naphthol core with the favorable pharmacological properties often imparted by the morpholine moiety.

Overview of Current Academic Research Trajectories on this compound

A review of current academic literature indicates that dedicated research focusing specifically on this compound is limited. While the compound is commercially available and cataloged in major chemical databases, it does not appear as the primary subject of extensive investigation in peer-reviewed journals.

However, research on closely related naphthol carboxamide derivatives is active. Studies on this class of compounds explore a range of applications:

Anticancer Agents: Novel naphthoquinone aliphatic amides have been synthesized and evaluated for their anticancer activity, with some showing the ability to inhibit human topoisomerase IIα. nih.gov

Enzyme Inhibitors: Various naphthol derivatives have been synthesized and tested as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase.

Intermediates for Pigments: 3-hydroxy-2-naphthoic acid amides (naphthols) are crucial intermediates in the manufacturing of high-performance azo pigments. google.com

Based on the research trajectories of analogous structures, potential academic research on this compound could logically be directed toward evaluating its biological activity, such as its cytotoxic effects on cancer cell lines or its potential as an enzyme inhibitor. Furthermore, its properties as a potential dye or pigment intermediate could be another avenue for investigation.

Scope and Objectives of the Research Compendium

The primary objective of this article is to present a thorough and scientifically accurate profile of this compound based on available chemical data. The scope is strictly limited to the chemical nature of the compound. This compendium aims to:

Situate the compound within the established chemical families of naphthols and amides.

Detail the individual importance of its core structural motifs, 2-naphthol and morpholine.

Provide a summary of its chemical and physical properties in a clear, tabular format.

Acknowledge the current state of academic research and identify potential future research directions based on the study of similar compounds.

This article serves as a foundational resource for researchers interested in the properties and potential applications of this specific naphthalenecarboxamide.

Chemical and Physical Properties

The properties of this compound are well-documented in chemical databases. A summary of its key identifiers and physicochemical properties is provided below.

| Property | Value |

| IUPAC Name | (3-hydroxynaphthalen-2-yl)-morpholin-4-ylmethanone |

| CAS Number | 3692-67-9 |

| Molecular Formula | C₁₅H₁₅NO₃ |

| Molecular Weight | 257.28 g/mol |

| Monoisotopic Mass | 257.10519334 Da |

| Appearance | Data not widely available; likely a solid |

| Topological Polar Surface Area | 49.8 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Complexity | 327 |

| XLogP3-AA (Lipophilicity) | 2.5 |

Data sourced from PubChem CID 741858.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-hydroxynaphthalen-2-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-14-10-12-4-2-1-3-11(12)9-13(14)15(18)16-5-7-19-8-6-16/h1-4,9-10,17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBXWHOZQBESMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353460 | |

| Record name | 3-(morpholin-4-ylcarbonyl)-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3692-67-9 | |

| Record name | 3-(morpholin-4-ylcarbonyl)-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3692-67-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 3 Morpholin 4 Ylcarbonyl 2 Naphthol

Established Synthetic Pathways for 3-(Morpholin-4-ylcarbonyl)-2-naphthol

The construction of the target molecule fundamentally involves the formation of an amide bond between a 3-substituted-2-naphthol precursor and a morpholine (B109124) ring.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, represent a highly efficient approach in organic synthesis. fardapaper.ir While a direct one-pot MCR for this compound is not extensively documented, the strategy is widely used for synthesizing related amidoalkyl naphthols. arcjournals.orgresearchgate.net These reactions showcase the potential for creating complex naphthol derivatives in a convergent manner.

Typically, the synthesis of amidoalkyl naphthols involves a one-pot condensation of 2-naphthol (B1666908), an aldehyde, and an amide or amine source. arcjournals.orgmdpi.com This Mannich-type reaction proceeds through an ortho-quinone methide intermediate, generated in situ from the reaction of 2-naphthol and an aldehyde, which is then trapped by the nucleophilic amide. ijcmas.com This approach is valued for its operational simplicity and adherence to the principles of green chemistry by reducing the number of synthetic steps and purification stages. mdpi.com

A hypothetical MCR route to the target compound could be envisioned, but the common MCRs involving 2-naphthol typically result in alkylation at the C-1 position, yielding amidoalkyl naphthols, rather than acylation at the C-3 position. arcjournals.orgmdpi.com

The most direct and established route for synthesizing this compound is through standard amide bond formation, also known as condensation or coupling. This strategy involves the reaction between 2-hydroxy-3-naphthoic acid and morpholine.

This transformation can be accomplished via two primary methods:

Acyl Chloride Formation: The carboxylic acid (2-hydroxy-3-naphthoic acid) is first activated by converting it into a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-hydroxy-3-naphthoyl chloride is then reacted with morpholine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield the final amide. A similar approach has been successfully used to synthesize other aryl-morpholino methanones. researchgate.net

Direct Amide Coupling: Modern synthetic chemistry often favors direct coupling methods that avoid the isolation of harsh acyl chloride intermediates. These methods utilize coupling agents to activate the carboxylic acid in situ. A common and effective combination includes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) and a base like 4-Dimethylaminopyridine (DMAP). nih.gov This protocol is known to be effective for coupling a wide range of carboxylic acids and amines, including morpholine. nih.gov

These condensation approaches are reliable and provide a high degree of control over the final product structure.

Catalytic Systems in the Synthesis of Naphthol-Morpholine Derivatives

Catalysis is central to the efficient and environmentally benign synthesis of complex organic molecules. Both homogeneous and heterogeneous catalysts have been applied to reactions involving naphthol and morpholine derivatives.

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used in the synthesis of amides and related naphthol derivatives. In direct amide coupling reactions, the coupling agents themselves (like EDC) and additives (such as DMAP) can be considered part of a catalytic cycle. nih.gov

In the broader context of naphthol chemistry, various homogeneous catalysts are employed. For instance, organocatalysts like proline and boric acid have been used in three-component reactions to synthesize complex naphthol derivatives. researchgate.netasianpubs.org Furthermore, metal complexes, such as those based on scandium(III), can catalyze enantioselective transformations of 2-naphthols, highlighting the potential for precise control in these systems. rsc.org The synthesis of naphthol derivatives via MCRs is also often facilitated by homogeneous acid catalysts like phenylboronic acid or adipic acid under solvent-free conditions. mdpi.com

Table 1: Examples of Homogeneous Catalysts in Naphthol Derivative Synthesis

| Catalyst System | Reaction Type | Substrates | Key Feature | Ref |

| Phenylboronic Acid (15 mol%) | Mannich-type MCR | 2-Naphthol, Aldehydes, Acetamide | Solvent-free conditions | mdpi.com |

| Adipic Acid (10 mol%) | Mannich-type MCR | 2-Naphthol, Aldehydes, Amides | Green, inexpensive organocatalyst | mdpi.com |

| Triethanolammonium Acetate | Mannich-type MCR | 2-Naphthol, Aldehydes, Urea/Acetamide | Green, reusable ionic liquid catalyst | mdpi.com |

| N,N'-dioxide–Scandium(III) | Hydroxylative Dearomatization | 2-Naphthols, Oxaziridines | High enantioselectivity | rsc.org |

Heterogeneous catalysts offer significant advantages, particularly in terms of catalyst recovery and reusability, which aligns with the principles of green chemistry. mdpi.com Several solid-supported and nanoparticle-based catalysts have proven effective in synthesizing naphthol-amide compounds.

Examples of heterogeneous catalysts used in relevant syntheses include:

SO3H-Carbon: A carbon-based solid acid catalyst has been successfully used for the three-component synthesis of amidoalkyl naphthols under solvent-free conditions. The catalyst demonstrated excellent reusability for up to five consecutive runs without significant loss of activity. arcjournals.org

Metal Oxide Nanoparticles: Nanoparticles of iron oxide (Fe₃O₄), zinc oxide (ZnO), and copper oxide (CuO) have been employed as efficient and recyclable heterogeneous catalysts for the solvent-free synthesis of amidoalkyl naphthols. iau.ir

Nickel Nanoparticles: In similar MCRs, nickel nanoparticles have also been used as a catalyst under solvent-free conditions, affording products in good yields and short reaction times. mdpi.com

Supported Catalysts: Other solid-supported catalysts, such as phosphotungstic acid on graphene oxide, have shown high catalytic activity and recyclability in the synthesis of amidoalkyl naphthols. mdpi.com Lanthanide-based metal-organic frameworks (MOFs) have also been investigated as catalysts for the acylation of 2-naphthol. researchgate.net

Table 2: Examples of Heterogeneous Catalysts in Naphthol Derivative Synthesis

| Catalyst System | Reaction Type | Key Features | Ref |

| SO3H-Carbon | MCR for Amidoalkyl Naphthols | Solvent-free, reusable (5 cycles) | arcjournals.org |

| Fe₃O₄, ZnO, CuO Nanoparticles | MCR for Amidoalkyl Naphthols | Eco-friendly, reusable, solvent-free | iau.ir |

| Nickel Nanoparticles | MCR for Amidoalkyl Naphthols | Solvent-free, short reaction times | mdpi.com |

| Melamine Trisulfonic Acid (MTSA) | MCR for Naphthopyrans | Reusable solid acid catalyst | fardapaper.ir |

| Ce-MCM-41 | MCR for Xanthenes | Reusable, solvent-free, solid acid catalyst | mdpi.com |

The development of synthetic routes for molecules like this compound is increasingly influenced by the twelve principles of green chemistry. The goal is to create processes that are more sustainable, less hazardous, and more efficient.

Key green chemistry principles applied in the synthesis of naphthol derivatives include:

Atom Economy: Multi-component reactions are inherently atom-economical as they incorporate the majority of atoms from the reactants into the final product, minimizing waste. fardapaper.irmdpi.com

Use of Safer Solvents and Conditions: A significant trend is the move towards solvent-free reactions, which eliminates the environmental and safety issues associated with volatile organic solvents. arcjournals.orgmdpi.comiau.ir When a solvent is necessary, greener options like water or ionic liquids are explored. mdpi.comnih.gov

Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, is a cornerstone of green chemistry. arcjournals.orgiau.ir These catalysts reduce the need for stoichiometric reagents, can often be easily separated from the reaction mixture, and minimize waste. mdpi.com Biodegradable catalysts, such as tannic acid, have also been reported. researchgate.net

Energy Efficiency: Methodologies like "grindstone chemistry" (mechanochemistry), which involve grinding reactants together at ambient temperature, offer an energy-efficient, solvent-free alternative to traditional heating. ijcmas.com

By integrating these principles, chemists can design more sustainable and efficient pathways for the synthesis of this compound and its derivatives.

Development of Novel and Efficient Synthetic Routes

The traditional synthesis of this compound is a multi-step process. A foundational route begins with 2-naphthol, which is first carboxylated to produce 3-hydroxy-2-naphthoic acid. This transformation is commonly achieved through the Kolbe-Schmitt reaction, where the sodium salt of 2-naphthol is treated with carbon dioxide under pressure and heat. researchgate.net The resulting 3-hydroxy-2-naphthoic acid is a crucial precursor for a variety of derivatives, including dyes and pigments. researchgate.net

The subsequent and final step is the amidation of 3-hydroxy-2-naphthoic acid with morpholine. This reaction typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the secondary amine of morpholine. A variety of coupling agents and catalytic systems can be employed to achieve this transformation, forming the desired amide bond.

Optimizing the yield and efficiency of the amidation step is a primary focus in the synthesis of this compound. Key strategies revolve around the choice of coupling agents, catalysts, and reaction conditions.

Yield Optimization: The direct amidation of carboxylic acids and amines can be challenging and often requires activation. A range of modern coupling reagents are available to facilitate this process with high efficiency. For the synthesis of related naphthoquinone amides from 1-hydroxy-2-naphthoic acid, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been used as an effective condensing agent, leading to high yields of the corresponding carboxamides. nih.gov Other common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. nih.gov

In a study on the acylation of aniline (B41778) with 3-hydroxy-2-naphthoic acid, phosphorus(III) compounds like phosphorus trichloride (B1173362) and phosphorous acid have been shown to be effective catalysts. ucj.org.ua This research demonstrated that in suitable high-boiling solvents such as ortho-xylene or ortho-chlorotoluene, yields of the corresponding anilide can reach up to 98%. ucj.org.ua The choice of solvent and temperature is critical, with temperatures between 146°C and 156°C being optimal to ensure a high reaction rate while minimizing the formation of impurities. ucj.org.ua These findings suggest a promising avenue for optimizing the synthesis of this compound.

Process Intensification: In the context of pharmaceutical and fine chemical manufacturing, process intensification aims to develop safer, more efficient, and sustainable production methods. researchgate.net Flow chemistry, a key technique in process intensification, offers significant advantages over traditional batch processing for amide bond formation. researchgate.netnih.gov Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. pharmasalmanac.com

The amidation reaction to produce this compound could be adapted to a flow process. A solution of 3-hydroxy-2-naphthoic acid and a suitable activating agent could be mixed in-line with a solution of morpholine before entering a heated reactor coil. This setup would allow for rapid and uniform heating, minimizing reaction time and potentially reducing the formation of byproducts that can occur during prolonged heating in batch reactors. pharmasalmanac.com Furthermore, continuous processing facilitates easier scale-up and can be integrated with in-line purification techniques, streamlining the entire manufacturing process. researchgate.netfigshare.com

| Catalyst/Coupling Agent | Solvent | Temperature (°C) | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Phosphorus(III) compounds | ortho-xylene | 146 | up to 98% | ucj.org.ua |

| DMTMM | Not specified | Not specified | High | nih.gov |

| EDC/HOBt/DMAP | Acetonitrile | Not specified | Good to Excellent | nih.gov |

While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant in the synthesis of its potential derivatives or more complex naphthol-containing structures. A significant area of research in this field is the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. The 1,1'-bi-2-naphthol (B31242) (BINOL) framework is a classic example of atropisomerism, and its derivatives are widely used as chiral ligands and catalysts in asymmetric synthesis. rsc.orgnih.gov

The enantioselective oxidative coupling of 2-naphthol derivatives is a common method for synthesizing chiral BINOLs. rsc.org This reaction can be catalyzed by chiral metal complexes, such as those involving iron(II) and chiral diphosphine oxides, to produce optically active BINOL derivatives in high yields and enantioselectivities. rsc.org

More directly related to the structure of the target compound, recent studies have focused on the atroposelective synthesis of axially chiral naphthyl amides. These molecules possess a C-N chiral axis due to hindered rotation around the bond connecting the naphthalene (B1677914) ring and the nitrogen atom of the amide. digitellinc.com The synthesis of these compounds often involves the direct enantioselective C-H amination of N-aryl-2-naphthylamines, catalyzed by chiral phosphoric acids. This approach allows for the creation of atroposelective naphthalene-1,2-diamines with high yields and excellent enantiomeric excess. researchgate.net The principles demonstrated in these atroposelective syntheses could be applied to the design of chiral derivatives of this compound, should a chiral center or axis be desired in a target molecule for applications in areas like asymmetric catalysis or materials science.

The development of one-pot and cascade reactions is a significant goal in modern organic synthesis, as these approaches improve efficiency by reducing the number of separate reaction and purification steps. While a direct one-pot synthesis of this compound from 2-naphthol has not been explicitly reported, related methodologies for the synthesis of functionalized naphthols provide a conceptual framework.

Many one-pot syntheses of naphthol derivatives focus on the construction of 1-amidoalkyl-2-naphthols through three-component reactions of an aldehyde, 2-naphthol, and an amide or nitrile. bohrium.comorientjchem.orgscirp.orgijcmas.com These reactions, however, result in a different substitution pattern and a different type of amide linkage compared to the target compound.

More relevant are cascade reactions that achieve C3-functionalization of the naphthol ring. For instance, a copper-catalyzed annulation of 3-aryl-2H-azirines with 2-naphthols has been developed for the one-pot synthesis of C-3-naphthol-substituted benzo[e]indoles. researcher.life This reaction proceeds through a cascade of dearomatic nucleophilic ring-opening, intramolecular cyclization, and oxidative cross-dehydrogenative coupling. researcher.life Although this specific reaction does not produce an amide, it demonstrates the feasibility of selective C3-functionalization of 2-naphthols in a cascade process.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Morpholin 4 Ylcarbonyl 2 Naphthol

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of 3-(Morpholin-4-ylcarbonyl)-2-naphthol. By identifying the characteristic vibrational modes of its constituent functional groups, a detailed assignment of absorption bands can be achieved, offering insights into the molecule's structural integrity and conformational preferences.

Characteristic Absorption Band Assignment

The FTIR and FT-Raman spectra of this compound are characterized by a series of absorption bands corresponding to the vibrational modes of the naphthol ring, the morpholine (B109124) ring, and the linking carbonyl group.

The naphthol moiety exhibits several characteristic vibrations. The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the FTIR spectrum, typically in the region of 3500-3200 cm⁻¹, indicative of intermolecular hydrogen bonding. The aromatic C-H stretching vibrations of the naphthalene (B1677914) ring are anticipated to be observed in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring system will produce a set of bands in the 1650-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern of the naphthalene ring, are expected in the 900-675 cm⁻¹ range.

The morpholine ring also contributes distinct vibrational signatures. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the morpholine ring are expected in the 2950-2850 cm⁻¹ region. The C-O-C stretching of the ether linkage within the morpholine ring typically gives rise to a strong band in the 1150-1085 cm⁻¹ region. The C-N stretching vibrations of the tertiary amide are expected to be in the 1250-1180 cm⁻¹ range.

The carbonyl group (C=O) of the amide linkage is a prominent feature in the vibrational spectrum. The C=O stretching vibration is expected to produce a strong absorption band in the FTIR spectrum, typically in the range of 1680-1630 cm⁻¹, which is characteristic of a tertiary amide.

An illustrative data table of the expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

| Naphthol | O-H stretch | 3500-3200 (broad) | Weak or absent |

| Naphthol | Aromatic C-H stretch | 3100-3000 | Strong |

| Morpholine | Aliphatic C-H stretch | 2950-2850 | Strong |

| Carbonyl | C=O stretch (Amide I) | 1680-1630 (strong) | Moderate |

| Naphthol | Aromatic C=C stretch | 1650-1450 | Strong |

| Morpholine | CH₂ scissoring | ~1465 | Moderate |

| Morpholine | C-N stretch | 1250-1180 | Weak |

| Morpholine | C-O-C stretch | 1150-1085 (strong) | Weak |

| Naphthol | C-H out-of-plane bend | 900-675 | Moderate |

Conformational Insights from Vibrational Modes

The vibrational spectra can also provide valuable information regarding the conformational isomers of the morpholine ring. The morpholine ring typically adopts a chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible. The specific frequencies and intensities of the CH₂ rocking and twisting modes of the morpholine ring can be sensitive to its conformation. Detailed analysis of these regions, often aided by computational modeling, can help in identifying the predominant conformation of the morpholine ring in the solid state or in solution. Furthermore, the orientation of the morpholin-4-ylcarbonyl group relative to the naphthol ring can influence the vibrational coupling between these two moieties, leading to subtle shifts in the observed frequencies.

Electronic Spectroscopy (UV-Vis Absorption, Fluorescence Emission)

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of this compound. Ultraviolet-visible (UV-Vis) absorption spectroscopy reveals the electronic transitions that occur upon absorption of light, while fluorescence emission spectroscopy characterizes the de-excitation pathways of the excited electronic states.

Analysis of Electronic Transitions and Chromophoric Behavior

The UV-Vis absorption spectrum of this compound is expected to be dominated by the chromophoric naphthol moiety. Naphthalene and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π → π* transitions. These are often referred to as the ¹Lₐ and ¹Lₑ bands, arising from transitions to the lowest excited singlet states.

The ¹Lₑ band is typically a high-energy, high-intensity transition, while the ¹Lₐ band is a lower-energy, lower-intensity transition with more vibrational fine structure. The presence of the hydroxyl (-OH) and the morpholin-4-ylcarbonyl substituents on the naphthalene ring will act as auxochromes, causing a bathochromic (red) shift of these absorption bands compared to unsubstituted naphthalene. The hydroxyl group, being an electron-donating group, will increase the electron density on the aromatic ring, lowering the energy of the π → π* transitions. The carbonyl group, being an electron-withdrawing group, will also influence the electronic distribution and the energy of the transitions.

The expected electronic transitions and their approximate absorption maxima are summarized in the table below.

| Transition | Description | Expected λₘₐₓ (nm) |

| ¹Lₑ | π → π | ~220-250 |

| ¹Lₐ | π → π | ~280-340 |

Fluorescence Excitation and Emission Spectral Characteristics

Naphthol and its derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence emission. The fluorescence spectrum will be a mirror image of the lowest energy absorption band (the ¹Lₐ band) and will be shifted to a longer wavelength (a Stokes shift).

The fluorescence properties, including the quantum yield and lifetime, will be influenced by the molecular structure and the solvent environment. The presence of the morpholin-4-ylcarbonyl group may affect the fluorescence properties compared to 2-naphthol (B1666908). For instance, intramolecular charge transfer (ICT) processes between the electron-donating hydroxyl group and the electron-withdrawing carbonyl group could potentially influence the emission characteristics. A typical fluorescence spectrum would show an excitation maximum (λₑₓ) that corresponds to the absorption maximum of the ¹Lₐ band, and an emission maximum (λₑₘ) at a longer wavelength.

| Parameter | Description | Expected Wavelength Range (nm) |

| Excitation Maximum (λₑₓ) | Corresponds to the ¹Lₐ absorption band | ~280-340 |

| Emission Maximum (λₑₘ) | Stokes-shifted fluorescence emission | ~350-450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, confirming the connectivity and substitution pattern.

The ¹H NMR spectrum will show distinct signals for the protons of the naphthol ring and the morpholine ring. The aromatic protons of the naphthalene ring are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons will be characteristic of the 2,3-disubstituted naphthalene system. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The protons of the morpholine ring will appear as multiplets in the upfield region, typically between 3.5 and 4.0 ppm, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the naphthalene ring will resonate in the aromatic region (110-150 ppm), with the carbon bearing the hydroxyl group appearing at a more downfield chemical shift. The carbons of the morpholine ring will appear in the aliphatic region, with the carbons adjacent to the heteroatoms (oxygen and nitrogen) being the most deshielded.

Based on the analysis of closely related structures, a predicted assignment of the ¹H and ¹³C NMR chemical shifts is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Naphthyl C1 | ~8.0-8.2 (d) | ~128 |

| Naphthyl C2-OH | broad singlet | - |

| Naphthyl C3-C=O | - | ~125 |

| Naphthyl C4 | ~7.8-8.0 (d) | ~130 |

| Naphthyl C5 | ~7.3-7.5 (t) | ~127 |

| Naphthyl C6 | ~7.2-7.4 (t) | ~126 |

| Naphthyl C7 | ~7.6-7.8 (d) | ~129 |

| Naphthyl C8 | ~7.5-7.7 (d) | ~124 |

| Naphthyl C4a | - | ~135 |

| Naphthyl C8a | - | ~132 |

| Carbonyl C=O | - | ~170 |

| Morpholine CH₂-N | ~3.7-3.9 (m) | ~48 |

| Morpholine CH₂-O | ~3.6-3.8 (m) | ~67 |

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum is instrumental in identifying the number and types of hydrogen atoms in a molecule and their connectivity. For this compound, the spectrum would be anticipated to show distinct signals corresponding to the protons of the naphthol ring and the morpholine moiety.

The naphthol ring system contains six aromatic protons. Due to the substitution pattern, these protons would appear as a series of multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the electron-donating hydroxyl group and the electron-withdrawing carbonyl group. The proton on the carbon adjacent to the hydroxyl group (H-1) would likely appear as a singlet, while the others would exhibit doublet or multiplet structures based on their coupling with neighboring protons.

The morpholine ring protons would be observed further upfield. The eight protons of the morpholine ring are chemically equivalent in two sets of four due to the ring's symmetry and rapid chair-to-chair interconversion at room temperature. The protons on the carbons adjacent to the oxygen atom would be expected to resonate at a different chemical shift than those adjacent to the nitrogen atom. These would likely appear as two distinct multiplets or broad singlets in the range of δ 3.5 to 4.0 ppm.

A broad singlet corresponding to the hydroxyl proton (-OH) would also be present, the chemical shift of which can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthol-H | 7.0 - 8.5 | Multiplet | - |

| Morpholine-H (O-CH₂) | 3.6 - 3.9 | Multiplet | - |

| Morpholine-H (N-CH₂) | 3.5 - 3.8 | Multiplet | - |

| Hydroxyl-H | Variable | Broad Singlet | - |

Carbon (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound has 15 carbon atoms, and due to molecular symmetry, some of these may be chemically equivalent.

The spectrum would show signals for the ten carbons of the naphthyl group and the four unique carbons of the morpholine ring, plus the carbonyl carbon. The carbonyl carbon (C=O) is typically found significantly downfield, in the range of δ 165-175 ppm. The carbons of the naphthol ring would appear in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group would be shifted downfield compared to the other aromatic carbons.

The four carbons of the morpholine ring would be observed in the upfield region of the spectrum, typically between δ 40 and 70 ppm. The two carbons adjacent to the oxygen atom would have a different chemical shift from the two carbons adjacent to the nitrogen atom.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Naphthol-C (Aromatic) | 110 - 160 |

| Morpholine-C (O-CH₂) | 65 - 70 |

| Morpholine-C (N-CH₂) | 40 - 45 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show the coupling between adjacent protons on the naphthol ring, helping to delineate the spin systems within the aromatic region.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons, for example, linking the morpholine proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between the naphthol ring, the carbonyl group, and the morpholine ring. For example, correlations would be expected between the morpholine protons and the carbonyl carbon, and between the naphthol protons and the carbonyl carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₅NO₃), the expected monoisotopic mass is approximately 257.1052 Da.

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 257. Adduct ions, such as [M+H]⁺ (m/z 258) or [M+Na]⁺ (m/z 280), are also commonly observed depending on the ionization technique used.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, leading to the formation of a morpholine cation and a naphthoyl cation. The loss of small neutral molecules like CO or C₂H₄O from the parent ion or fragment ions could also be observed. Analyzing these fragments helps to piece together the structure of the original molecule.

X-ray Diffraction Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is currently available, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the morpholine ring (typically a chair conformation) and the relative orientation of the naphthol and morpholinocarbonyl moieties.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding (e.g., involving the hydroxyl group) or other non-covalent interactions that stabilize the solid-state structure.

This technique would provide unequivocal proof of the compound's structure and stereochemistry.

Theoretical and Computational Chemistry of 3 Morpholin 4 Ylcarbonyl 2 Naphthol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are instrumental in elucidating the properties of molecules. For a compound like 3-(Morpholin-4-ylcarbonyl)-2-naphthol, a combination of methods is often employed to balance computational cost with accuracy.

Density Functional Theory (DFT) has become a primary tool for computational studies of medium to large organic molecules due to its favorable balance of accuracy and computational efficiency. The choice of functional and basis set is critical for obtaining reliable results. For morpholine (B109124) and naphthol derivatives, the B3LYP hybrid functional is commonly used as it incorporates both exchange and correlation effects. researchgate.netpnrjournal.com This functional often provides excellent agreement with experimental data for geometries and vibrational frequencies.

The selection of a basis set determines the flexibility of the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G* (also denoted as 6-31G(d)) or the more extensive 6-311++G** (also denoted as 6-311++G(d,p)), are frequently applied. researchgate.netpnrjournal.com The inclusion of polarization functions (d,p) allows for a more accurate description of bonding in non-planar geometries, while diffuse functions (+) are important for systems with lone pairs or for describing intermolecular interactions. For more precise calculations, correlation-consistent basis sets like cc-pVDZ may also be utilized. pnrjournal.com

Table 1: Common DFT Functionals and Basis Sets for Naphthol Derivatives

| Method | Functional | Basis Set | Typical Application |

|---|---|---|---|

| DFT | B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |

| DFT | B3LYP | 6-311++G(d,p) | Electronic Properties, NBO Analysis |

While DFT is prevalent, other computational models offer distinct advantages. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameterization. uomustansiriyah.edu.iq However, HF methods neglect electron correlation, which can be a significant limitation. More advanced ab initio methods that account for electron correlation (like Møller-Plesset perturbation theory, MP2) are computationally expensive and typically reserved for smaller systems.

Semi-empirical methods provide a computationally faster alternative, making them suitable for very large molecules or high-throughput screening. numberanalytics.comresearchgate.net These methods simplify the Hartree-Fock calculations by using parameters derived from experimental data. uni-muenchen.de Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Model 3), and RM1 (Recife Model 1). uomustansiriyah.edu.iquni-muenchen.descielo.br While less accurate than DFT or ab initio methods, they can be effective for predicting ground-state geometries and heats of formation for a wide range of organic compounds. numberanalytics.comscielo.br

Molecular Geometry Optimization and Conformational Energy Landscapes

The three-dimensional structure of this compound is crucial for its properties. The molecule possesses conformational flexibility, primarily around the single bond connecting the carbonyl carbon to the naphthalene (B1677914) ring and within the morpholine ring itself. The morpholine ring typically adopts a stable chair conformation. researchgate.net

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For flexible molecules, a conformational search or potential energy surface scan is necessary to identify the global minimum energy structure among various possible local minima. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. Studies on similar Mannich bases involving 2-naphthol (B1666908) and morpholine have confirmed the importance of intramolecular hydrogen bonding in stabilizing specific conformations. researchgate.netnih.gov

Electronic Structure and Chemical Bonding Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-naphthol ring system, while the LUMO is likely distributed over the naphthalene and carbonyl portions of the molecule. researchgate.netmdpi.com

Table 2: Hypothetical FMO Data for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Primarily located on the naphthol ring |

| LUMO | -1.20 | Distributed across the naphthalene and carbonyl moiety |

| Energy Gap (ΔE) | 4.65 | Indicator of chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. pnrjournal.com It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) orbitals to empty (acceptor) orbitals. pnrjournal.com

Electron Density Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is fundamental to its chemical and physical properties. Theoretical calculations, such as those based on Density Functional Theory (DFT), are employed to model the electron density and generate electrostatic potential (ESP) maps. These maps are crucial for understanding a molecule's reactivity, intermolecular interactions, and potential for hydrogen bonding. An ESP map of this compound would visualize the electron-rich and electron-deficient regions, highlighting the nucleophilic and electrophilic sites. For instance, the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom of the morpholine ring, would be expected to be regions of high electron density, while the hydrogen of the hydroxyl group would be electron-deficient. However, specific published research detailing these maps for this compound is not currently available.

Computational Prediction and Interpretation of Spectroscopic Data

Computational methods are instrumental in predicting and interpreting various types of spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. By calculating vibrational frequencies, chemical shifts, and electronic transitions, researchers can corroborate experimental findings and gain a deeper understanding of the molecular structure and electronic environment. For this compound, computational spectroscopy could help assign specific peaks in its experimental spectra to the corresponding atomic and molecular motions or electronic excitations. Such studies, however, have not been specifically published for this compound.

Reaction Mechanism Modeling using Computational Methods

Understanding the step-by-step process of a chemical reaction is a central goal of chemistry. Computational modeling allows for the exploration of reaction pathways, the identification of intermediates, and the calculation of energy barriers, providing a detailed picture of the reaction mechanism.

Transition State Characterization and Reaction Barrier Calculation

For any reaction involving this compound, computational chemists could, in principle, locate the transition state structures—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, determines the reaction rate. Characterizing these transition states is key to understanding and predicting the feasibility and kinetics of a chemical transformation.

Potential Energy Surface (PES) Mapping

A potential energy surface is a multidimensional map that represents the energy of a molecule or a system of reacting molecules as a function of their geometry. By mapping the PES for a reaction involving this compound, chemists can visualize the entire landscape of the reaction, including reactants, products, intermediates, and transition states. This provides a comprehensive overview of all possible reaction pathways and their relative energies. To date, such a detailed PES mapping for reactions involving this specific molecule has not been documented in the literature.

Advanced Computational Techniques in Chemical Research

Modern computational chemistry leverages advanced techniques to tackle complex chemical problems.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems. For this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvents, or its binding to a biological target.

AI-Driven Synthesis Planning: Artificial intelligence is increasingly being used to design efficient synthetic routes for complex molecules. An AI algorithm could, in theory, propose a novel and optimized synthesis for this compound by analyzing vast databases of chemical reactions.

While these advanced computational techniques hold great promise for the study of this compound, their application to this specific compound has not yet been reported in peer-reviewed publications. The absence of such dedicated computational studies highlights a gap in the current body of chemical research and presents an opportunity for future investigation into the detailed theoretical and computational chemistry of this molecule.

Investigation of Reaction Mechanisms and Chemical Transformations Involving 3 Morpholin 4 Ylcarbonyl 2 Naphthol

Mechanistic Pathways of Synthetic Reactions

The synthesis of complex molecules from simple starting materials in a single step, known as multi-component reactions (MCRs), is a cornerstone of modern organic chemistry. nih.gov The 2-naphthol (B1666908) scaffold is a privileged starting material in many such reactions due to its multiple nucleophilic sites. fardapaper.ir The presence of the morpholinocarbonyl group at the C-3 position of 3-(morpholin-4-ylcarbonyl)-2-naphthol influences the electronic properties of the naphthol ring system, yet the fundamental mechanistic pathways largely follow those established for other 2-naphthol derivatives.

Detailed Steps and Intermediates in Multi-component Reactions

A prevalent mechanistic pathway in acid-catalyzed, three-component reactions involving 2-naphthol, an aldehyde, and a nucleophile (such as an amine, amide, or acetonitrile) is the in-situ formation of a highly reactive ortho-quinone methide (o-QM) intermediate. ijcmas.commdpi.com This pathway is central to the well-known Betti reaction and related transformations. researchgate.netmdpi.com

The reaction is typically initiated by the activation of the aldehyde with an acid catalyst (Lewis or Brønsted acid), making it more electrophilic. The electron-rich 2-naphthol then attacks the activated aldehyde, leading to a condensation reaction. Subsequent dehydration generates the key o-QM intermediate. This intermediate is characterized by a reactive α,β-unsaturated carbonyl system that is susceptible to nucleophilic attack. ijcmas.com

The final step of the mechanism involves the conjugate addition of a third component (the nucleophile) to the exocyclic methylene (B1212753) group of the o-QM. This attack re-aromatizes the naphthalene (B1677914) ring system, leading to the formation of the final, stable product, which is often a 1-substituted aminoalkyl- or amidoalkyl-2-naphthol. mdpi.comscirp.org

Table 1: Plausible Mechanistic Steps in a Three-Component Reaction

| Step | Description | Intermediate |

| 1 | Acid-catalyzed activation of the aldehyde. | Protonated or Lewis acid-coordinated aldehyde. |

| 2 | Nucleophilic attack by 2-naphthol on the activated aldehyde. | Carbocation intermediate. |

| 3 | Dehydration of the condensation product. | ortho-Quinone Methide (o-QM). |

| 4 | Nucleophilic conjugate addition to the o-QM. | Non-aromatic anionic intermediate. |

| 5 | Tautomerization/Protonation. | Final 1-substituted-2-naphthol product. |

The morpholinocarbonyl group at the C-3 position, being moderately electron-withdrawing, is expected to influence the nucleophilicity of the 2-naphthol ring, potentially affecting the rate of the initial condensation step.

Catalytic Cycle Elucidation and Rate-Determining Steps

While a detailed kinetic analysis for reactions specifically involving this compound is not extensively documented, the general catalytic cycle for acid-catalyzed MCRs of 2-naphthols can be described. The catalyst, typically a proton from a Brønsted acid or a Lewis acid, initiates the cycle by activating the aldehyde. researchgate.net

The proposed catalytic cycle is as follows:

Catalyst Activation: The catalyst (e.g., H⁺) protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

C-C Bond Formation: The 2-naphthol attacks the activated aldehyde, forming a new carbon-carbon bond at the C-1 position.

Intermediate Formation: A proton transfer and subsequent elimination of a water molecule (dehydration) occurs, generating the critical o-quinone methide (o-QM) intermediate and regenerating the catalyst in the process if it was a Brønsted acid.

Nucleophilic Addition: The third component (e.g., an amine or amide) attacks the o-QM.

Product Formation: A final proton transfer yields the stable product.

The rate-determining step in this sequence can vary depending on the specific reactants and conditions. In many cases, the formation of the o-QM intermediate via the dehydration step is considered the slow, rate-limiting part of the reaction. ijcmas.com Alternatively, if the third component is a weak nucleophile, its addition to the o-QM could become the rate-determining step. The choice of catalyst is crucial; heterogeneous catalysts like zeolites (e.g., H-ZSM-5) and various nanocatalysts have been shown to efficiently promote these reactions, often allowing for easier recovery and reuse. researchgate.netsci-hub.sersc.org

Photochemical Reaction Mechanisms of Naphthol Derivatives

Naphthol derivatives, including this compound, exhibit rich and complex photochemistry. Upon absorption of UV light, these molecules are promoted to an electronically excited state, where their properties and reactivity differ significantly from their ground state. Key photochemical processes include proton transfer, dehydration, and fluorescence phenomena.

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within the same molecule in its excited state. For a molecule like this compound, this would involve the transfer of the acidic phenolic proton to a suitable acceptor site within the molecule, such as the carbonyl oxygen of the amide group.

The general mechanism for ESIPT involves four stages:

Excitation: The molecule absorbs a photon, transitioning from its ground state (Enol form) to an excited state (Enol*).

Proton Transfer: In the excited state, a rapid, often femtosecond- to picosecond-scale, intramolecular proton transfer occurs, forming an excited-state keto tautomer (Keto*).

Emission: The excited keto tautomer relaxes to its ground state by emitting a photon (fluorescence). This emission is significantly red-shifted compared to the absorption of the enol form, resulting in a large Stokes shift.

Reverse Transfer: In the ground state, the keto form is typically unstable and rapidly reverts to the more stable enol form.

The efficiency of ESIPT is highly dependent on the molecular geometry and the presence of a pre-existing intramolecular hydrogen bond in the ground state. The morpholinocarbonyl group at the C-3 position is well-positioned to form such a hydrogen bond with the C-2 hydroxyl group, making this compound a potential candidate for exhibiting ESIPT.

Photoinduced Dehydration and Quinone Methide Generation

Beyond intramolecular processes, naphthols can react with their environment upon photoexcitation. One significant reaction is the photoinduced dehydration to generate quinone methides (QMs). This process is analogous to the acid-catalyzed thermal generation of QMs but is driven by the energy of absorbed light. rsc.org

Upon excitation, the naphthol molecule can undergo dehydration, particularly in aqueous or alcoholic solutions. nih.gov The mechanism involves the formal elimination of the hydroxyl group and a hydrogen atom from the adjacent C-1 position. This generates the highly reactive o-QM intermediate, which can then be trapped by surrounding nucleophiles (like water or alcohol molecules). The formation of QMs from naphthol derivatives has been directly observed using techniques like femtosecond time-resolved transient absorption spectroscopy. rsc.org

Fluorescence Quenching Mechanisms and Proton Transfer in Excited States

The fluorescence of 2-naphthol and its derivatives is highly sensitive to the environment, particularly to pH and the presence of proton acceptors. This sensitivity arises from a phenomenon known as Excited-State Proton Transfer (ESPT), where the photoexcited naphthol transfers its phenolic proton to a nearby solvent molecule or base. mdpi.com

A key feature of 2-naphthol is the dramatic increase in its acidity upon excitation. Its ground state pKa is approximately 9.5, whereas its excited-state pKa* drops to about 2.8. researchgate.net This means that while 2-naphthol is a weak acid in the ground state, it becomes a much stronger acid in the excited state, capable of deprotonating in neutral or even mildly acidic solutions.

This ESPT process leads to fluorescence quenching of the neutral (protonated) form and the appearance of fluorescence from the excited naphtholate anion at a longer wavelength. researchgate.netrsc.org The rate of this proton transfer can be correlated with the strength of the proton-accepting base. researchgate.net The electron-withdrawing morpholinocarbonyl group in this compound is expected to increase the acidity of the phenolic proton in both the ground and excited states compared to unsubstituted 2-naphthol, likely influencing the kinetics and efficiency of ESPT. mdpi.comnih.gov

Table 2: Comparison of Ground and Excited-State Acidity for 2-Naphthol

| State | pKa | Acidity | Dominant Species in Neutral Water |

| Ground State (S₀) | ~9.5 | Weak Acid | Neutral (ROH) |

| Excited State (S₁) | ~2.8 | Stronger Acid | Anionic (RO⁻)* |

The excited state lifetime allows for proton transfer to occur before fluorescence, leading to emission from the anionic form.

Fundamental Chemical Reactivity and Derivatization Pathways

The chemical behavior of this compound is governed by the interplay of its three key structural components: the electron-rich naphthalene core, the acidic hydroxyl group, and the sterically demanding, electron-withdrawing morpholinocarbonyl substituent. This unique combination of functional groups dictates its reactivity in a variety of chemical transformations, enabling diverse derivatization pathways.

Oxidative Transformations (e.g., Oxidative Coupling of 2-Naphthols)

The oxidative coupling of 2-naphthol and its derivatives is a cornerstone reaction for the synthesis of axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) compounds, which are pivotal as ligands in asymmetric catalysis. The presence of the 3-(morpholin-4-ylcarbonyl) group on the 2-naphthol scaffold significantly influences this transformation. While the hydroxyl group activates the naphthalene ring for oxidation, the C3-amide substituent introduces both electronic and steric effects that can modify the reaction's efficiency and stereoselectivity.

Research on the oxidative coupling of 3-substituted 2-naphthols, including 3-hydroxy-2-naphthamides, has shown that these reactions can be successfully achieved using various transition metal catalysts. researchgate.net The reaction typically proceeds through the formation of naphthoxy radicals, which then dimerize. The steric bulk of the morpholinocarbonyl group can direct the coupling to occur, yielding the corresponding BINOL derivative. The electronic nature of the amide group may affect the oxidation potential of the naphthol, potentially requiring tailored catalytic systems.

Commonly employed catalytic systems for the oxidative coupling of 2-naphthol derivatives involve copper or iron salts, often in the presence of a chiral ligand to induce enantioselectivity. nih.govrsc.orgasianpubs.org The choice of catalyst, ligand, oxidant, and solvent are all critical parameters that determine the yield and enantiomeric excess of the resulting binaphthol product.

| Catalyst/Reagent | Oxidant | Typical Solvent | Potential Product |

| Fe(OTf)₂ / Chiral Diphosphine Oxide | t-Butyl hydroperoxide (TBHP) | Dichloromethane (CH₂Cl₂) | Chiral 3,3'-bis(morpholin-4-ylcarbonyl)-[1,1'-binaphthalene]-2,2'-diol |

| CuCl₂ / Chiral Amine Ligand | Dioxygen (O₂) or Air | Tetrahydrofuran (THF), Toluene | Racemic or Chiral 3,3'-bis(morpholin-4-ylcarbonyl)-[1,1'-binaphthalene]-2,2'-diol |

| FeCl₃ (stoichiometric) | - | Acetonitrile (CH₃CN) | Racemic 3,3'-bis(morpholin-4-ylcarbonyl)-[1,1'-binaphthalene]-2,2'-diol |

This table presents potential reaction systems for the oxidative coupling of this compound based on established methods for related 2-naphthol derivatives. researchgate.netrsc.orgasianpubs.org

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound in substitution reactions is dichotomous, with the naphthalene ring serving as the site for electrophilic attack and the carbonyl carbon of the amide group being susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution:

The naphthalene ring is activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents are crucial in determining the regiochemical outcome. The hydroxyl group at C2 is a powerful activating ortho, para-director. In the context of the 2-naphthol ring system, this strongly directs incoming electrophiles to the C1 and C3 positions. However, since the C3 position is already substituted, electrophilic attack is overwhelmingly favored at the C1 position. chempedia.info The morpholinocarbonyl group at C3 is an electron-withdrawing, deactivating group, which would direct incoming electrophiles to the C5 or C7 positions relative to itself, but its influence is significantly weaker than the activating effect of the hydroxyl group. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to yield 1-substituted derivatives as the major products. stackexchange.com

| Reaction Type | Electrophile Source | Probable Major Product |

| Bromination | Br₂ in Acetic Acid | 1-Bromo-3-(morpholin-4-ylcarbonyl)-2-naphthol |

| Nitration | HNO₃ / H₂SO₄ | 1-Nitro-3-(morpholin-4-ylcarbonyl)-2-naphthol |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-Acyl-3-(morpholin-4-ylcarbonyl)-2-naphthol |

| Mannich Reaction | Formaldehyde, Secondary Amine | 1-((Dialkylamino)methyl)-3-(morpholin-4-ylcarbonyl)-2-naphthol encyclopedia.pubijcmas.com |

This table outlines predicted outcomes for electrophilic aromatic substitution reactions on this compound.

Nucleophilic Substitution:

Nucleophilic attack primarily targets the electrophilic carbonyl carbon of the morpholinocarbonyl group. This reaction falls under the category of nucleophilic acyl substitution and would result in the cleavage of the amide bond. For instance, hydrolysis under strong acidic or basic conditions would cleave the morpholine (B109124) moiety to yield 3-hydroxy-2-naphthoic acid. Similarly, reaction with other nucleophiles like amines (aminolysis) or organometallic reagents could be used to synthesize different amides or ketones, respectively, demonstrating a pathway for modifying the C3 substituent.

| Nucleophile | Reaction Condition | Product |

| H₂O / H⁺ or OH⁻ | Reflux | 3-Hydroxy-2-naphthoic acid |

| Primary/Secondary Amine (R₂NH) | Heat | N-Alkyl/Aryl-3-hydroxy-2-naphthamide |

| Alcohol (ROH) / Acid Catalyst | Fischer Esterification | Alkyl 3-hydroxy-2-naphthoate |

This table summarizes potential nucleophilic acyl substitution reactions at the C3-carbonyl group.

Ring-Opening and Ring-Closing Reactions

The morpholine and naphthalene rings within this compound are generally stable. However, under specific and often forcing conditions, transformations involving the opening or formation of rings can be envisaged.

Ring-Opening Reactions:

The saturated morpholine ring, present here as an N-acyl derivative, is robust. Cleavage of the morpholine ring is not a common transformation and would require harsh reagents designed to break ether linkages, such as strong Lewis acids or hydrohalic acids at high temperatures. Such reactions are generally low-yielding and not synthetically useful. More relevant is the potential for ring-opening polymerization of related N-acyl morpholin-2-ones, although this applies to a different derivative and not the parent compound itself. nih.gov

Ring-Closing Reactions:

Intramolecular ring-closing reactions involving this compound would necessitate the prior introduction of other reactive functional groups. For example, if a suitable substituent were introduced at the C1 position, an intramolecular cyclization could be triggered. Drawing analogy from the chemistry of amidoalkyl naphthols, which can undergo intramolecular cyclization to form 1,3-oxazines, one could hypothesize similar transformations. encyclopedia.pub For instance, if a reactive side chain were installed at the C1 position, it could potentially cyclize onto the amide nitrogen or oxygen, or even the naphthol oxygen, to form novel polycyclic heterocyclic systems. These pathways remain largely speculative without specific experimental data but represent potential avenues for creating complex molecular architectures from the parent scaffold.

| Reaction Class | Hypothetical Scenario | Potential Outcome |

| Ring-Opening | Treatment with HBr / High Temperature | Cleavage of morpholine C-O bond (minor pathway) |

| Intramolecular Ring-Closing | Introduction of a 1-(2-haloethyl) group followed by base treatment | Formation of a new fused heterocyclic ring system |

| Intramolecular Cyclization | Vilsmeier-Haack type reaction on a 1-amidoalkyl derivative | Formation of a 1,3-oxazine ring fused to the naphthalene core encyclopedia.pub |

This table explores theoretical ring-opening and ring-closing reactions.

Coordination Chemistry and Ligand Design with Naphthol Morpholine Scaffolds

Design and Synthesis of Metal Complexes Utilizing 3-(Morpholin-4-ylcarbonyl)-2-naphthol as Ligand

The design of metal complexes with this compound hinges on its potential as a chelating ligand. The molecule features two key donor sites: the phenolic oxygen of the naphthol group and the carbonyl oxygen of the morpholine (B109124) amide group. This arrangement allows it to function as a bidentate O,O'-donor, forming a stable six-membered chelate ring upon coordination to a metal center.

The synthesis of such complexes typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The general synthetic procedure can be outlined as follows:

Deprotonation of the Ligand: this compound is treated with a base, such as sodium hydroxide, potassium hydroxide, or an amine base like triethylamine, to deprotonate the acidic naphtholic hydroxyl group. This generates the naphtholate anion, activating the ligand for coordination.

Reaction with Metal Salt: The resulting solution of the ligand anion is then reacted with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) dissolved in a solvent such as ethanol, methanol, or a mixture of solvents. orientjchem.orgresearchgate.net

Complex Formation: The reaction mixture is typically stirred, often with heating, to facilitate the coordination of the ligand to the metal ion, leading to the precipitation of the metal complex. mdpi.com The resulting solid complex can then be isolated by filtration, washed to remove impurities, and dried.

The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to target complexes with different numbers of ligands coordinated to the metal center, such as [M(L)Cl], [M(L)2], or [M(L)3], where 'L' represents the deprotonated this compound ligand.

Characterization of Metal-Ligand Binding Modes and Stoichiometry

The this compound ligand is expected to coordinate to metal ions primarily through a bidentate chelating mode, utilizing the naphtholic oxygen and the amide carbonyl oxygen. nih.govresearchgate.net This O,O'-coordination forms a thermodynamically favorable six-membered ring with the metal ion. While the morpholine nitrogen is present, its involvement in coordination is less likely due to steric constraints and its relatively weak basicity compared to the other donor sites. researchgate.net

The stoichiometry of the resulting complexes, which defines the metal-to-ligand ratio, is commonly determined using techniques such as elemental analysis (C, H, N) and metal content analysis (e.g., atomic absorption spectroscopy or inductively coupled plasma mass spectrometry). researchgate.netmdpi.com Molar conductivity measurements can further elucidate the stoichiometry and reveal whether the complex is electrolytic or non-electrolytic in nature. mdpi.com For instance, a 1:2 metal-to-ligand stoichiometry is common for divalent metal ions seeking an octahedral or square planar geometry. researchgate.net

Common binding modes for similar carboxylate or amide-containing ligands include:

Bidentate Chelating: The ligand binds to a single metal center through both oxygen donors. mdpi.com

Bidentate Bridging: The ligand links two different metal centers, which can lead to the formation of polynuclear complexes or coordination polymers. mdpi.comresearchgate.net

The specific mode adopted will depend on the metal ion, the reaction conditions, and the presence of any co-ligands.

Structural Analysis of Coordination Compounds (e.g., Crystal Structure, Geometry)

Based on complexes formed with analogous bidentate ligands, several coordination geometries are possible for metal complexes of this compound:

Octahedral: A six-coordinate geometry, often observed for complexes with a 1:2 or 1:3 metal-to-ligand ratio (e.g., [M(L)2(H2O)2]) or with additional monodentate ligands. nih.govnih.gov This is common for many transition metals like Co(II), Ni(II), and Fe(III). uobaghdad.edu.iq

Tetrahedral: A four-coordinate geometry, typically found with metal ions like Zn(II) or Co(II) in complexes of the type [M(L)2]. mdpi.com

Square Planar: Another four-coordinate geometry, characteristic of metal ions such as Cu(II), Ni(II), and Pd(II). researchgate.netuobaghdad.edu.iq

Powder X-ray diffraction (PXRD) can also be used to confirm the phase purity of the synthesized complex and determine its crystallinity. mdpi.comtandfonline.com

Table 1: Common Coordination Geometries and Expected Metal Ions

| Coordination Number | Geometry | Typical Metal Ions |

|---|---|---|

| 4 | Tetrahedral | Zn(II), Co(II) |

| 4 | Square Planar | Cu(II), Ni(II), Pd(II), Pt(II) |

This table represents common geometries for transition metal complexes and is for illustrative purposes.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal ion. The key signatures are observed in infrared (IR) and UV-Visible (UV-Vis) spectroscopy. researchgate.net

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with that of the metal complex reveals key changes indicative of coordination:

O-H Stretch: The broad absorption band corresponding to the naphtholic ν(O-H) stretch in the free ligand (typically around 3200-3400 cm⁻¹) is expected to disappear in the spectrum of the complex, confirming deprotonation and coordination of the phenolic oxygen. researchgate.net

C=O Stretch: The sharp band for the amide carbonyl ν(C=O) stretch (typically around 1630-1680 cm⁻¹) is expected to shift to a lower frequency (a redshift) upon coordination to the metal ion. This shift is due to the donation of electron density from the carbonyl oxygen to the metal, which weakens the C=O double bond. researchgate.net

New Low-Frequency Bands: The appearance of new, weaker bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of new metal-oxygen (ν(M-O)) bonds. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand typically shows absorptions in the UV region due to π→π* and n→π* transitions within the naphthalene (B1677914) ring and the carbonyl group. mu-varna.bg Upon complexation, these bands may shift (either to longer or shorter wavelengths), and new bands may appear. researchgate.netmu-varna.bg These new absorptions can be due to:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

d-d Transitions: For transition metal complexes with d-electrons, weak absorptions may appear in the visible region corresponding to the excitation of electrons between d-orbitals. These bands are often characteristic of the coordination geometry of the metal ion.

Table 2: Expected Spectroscopic Shifts Upon Complexation

| Spectroscopic Technique | Key Functional Group | Expected Change in Metal Complex |

|---|---|---|

| IR Spectroscopy | Naphtholic O-H | Disappearance of the ν(O-H) band |

| IR Spectroscopy | Amide C=O | Shift of the ν(C=O) band to lower wavenumber |

| IR Spectroscopy | - | Appearance of new ν(M-O) bands |

| UV-Vis Spectroscopy | Aromatic/Carbonyl | Shift in π→π* and n→π* transitions |

This table illustrates typical changes observed in the spectra of related ligand systems upon coordination to a metal ion.

Theoretical Modeling of Coordination Complexes

Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to complement experimental findings in coordination chemistry. researchgate.netnih.gov For complexes of this compound, DFT calculations can be employed to:

Optimize Geometry: Predict the most stable three-dimensional structure of the metal complex, including bond lengths and angles. These theoretical structures can be compared with experimental data from X-ray crystallography. mdpi.com

Analyze Electronic Structure: Calculate the distribution of electron density and analyze the nature of the metal-ligand bonds. Natural Bond Orbital (NBO) analysis can provide insights into the donor-acceptor interactions between the ligand's oxygen atoms and the metal's orbitals. researchgate.net

Predict Spectroscopic Properties: Simulate IR and UV-Vis spectra. Calculated vibrational frequencies can be compared to experimental IR data to aid in the assignment of spectral bands. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and help interpret experimental UV-Vis spectra. researchgate.netnih.gov

Determine Stability: Calculate the binding energies between the metal and the ligand to assess the thermodynamic stability of the complex.

These theoretical studies provide a deeper understanding of the bonding and electronic properties that govern the behavior of the coordination complexes. nih.gov

Tailoring Ligand Architectures for Specific Metal Coordination Properties

The this compound scaffold offers significant potential for modification to fine-tune its coordination properties. By altering its structure, the ligand can be tailored to favor coordination with specific metal ions or to induce desired geometries and electronic properties in the resulting complexes.